Ethyl 2-(2-iodoethoxy)acetate

Description

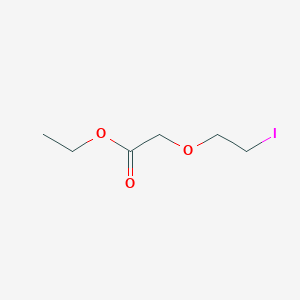

Ethyl 2-(2-iodoethoxy)acetate (CAS 56703-25-4) is an organoiodine compound with the molecular formula C₆H₁₁IO₃ and a molecular weight of 258.05 g/mol . Structurally, it consists of an ethyl ester backbone linked to an acetoxy group and a 2-iodoethoxy substituent. This compound is characterized by its iodine atom, which enhances its utility in nucleophilic substitution reactions and as a precursor in pharmaceutical synthesis.

Properties

IUPAC Name |

ethyl 2-(2-iodoethoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCSLDOOVLPFQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-iodoethoxy)acetate can be synthesized through a multi-step process involving the reaction of ethyl glycolate with iodine and a base. The general synthetic route involves the following steps:

Formation of Ethyl Glycolate: Ethylene glycol is reacted with ethyl chloroacetate in the presence of a base to form ethyl glycolate.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-iodoethoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The iodine atom can be reduced to form ethyl 2-(2-hydroxyethoxy)acetate.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Reactions: Formation of ethyl 2-(2-azidoethoxy)acetate or ethyl 2-(2-thiocyanatoethoxy)acetate.

Reduction Reactions: Formation of ethyl 2-(2-hydroxyethoxy)acetate.

Oxidation Reactions: Formation of ethyl 2-(2-oxoethoxy)acetate or ethyl 2-(2-carboxyethoxy)acetate.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

Ethyl 2-(2-iodoethoxy)acetate serves as an important intermediate in the synthesis of complex organic molecules. It participates in nucleophilic substitution reactions, leading to the formation of various derivatives such as ethyl 2-(2-hydroxyethoxy)acetate and ethyl 2-(2-cyanoethoxy)acetate. These derivatives are valuable in the development of pharmaceuticals and agrochemicals .

Synthesis of Functionalized Compounds

The compound has been utilized in the synthesis of functionalized ethers and esters, which are crucial for creating bioactive molecules. For instance, it can be converted into 2-(2-iodo-1-phenylethoxy)ethanol, demonstrating its role in producing compounds with potential biological activity .

Medicinal Chemistry

Drug Development

this compound is investigated for its potential in drug development, particularly as a precursor for synthesizing therapeutic agents. Its ability to modify biomolecules makes it suitable for labeling and tracking studies in biological systems. Research indicates that derivatives of this compound may exhibit pharmacological properties beneficial for treating various diseases .

Therapeutic Applications

In specific studies, compounds derived from this compound have shown promise in addressing neuronal and cognitive dysfunctions associated with neurodegenerative diseases like Alzheimer's disease. These findings suggest that derivatives could be developed into therapeutic agents targeting neurological pathways .

Materials Science

Polymer Chemistry

this compound has applications in polymer chemistry, where it is used to synthesize novel polymeric materials with tailored properties. Its reactivity allows for the incorporation of functional groups that can enhance the performance characteristics of polymers, making them suitable for specific industrial applications .

Surface Modification

The compound can also be employed in the surface modification of materials to improve adhesion properties or introduce specific functionalities. This application is particularly relevant in the production of coatings and adhesives used in various industries .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-(2-iodoethoxy)acetate involves its ability to undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This property makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications for which it is used .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage at 2–8°C in a dry, sealed environment to prevent degradation .

- Hazards : Classified under GHS warning labels with precautions against inhalation, skin contact, and environmental release (P261, P264, P405, etc.) .

- Applications : Used in organic synthesis, particularly in the preparation of methacrylate polymers (e.g., EGEMA) and intermediates for cardiovascular drugs like amlodipine .

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Ethyl Iodoacetate (CAS 623-48-3)

- Structure : Lacks the ethoxy chain present in this compound, containing only a single iodoacetate group .

- Reactivity : The iodine atom acts as a strong leaving group, making it suitable for alkylation reactions. However, its simpler structure limits its use in multi-step syntheses compared to this compound .

- Applications : Primarily used in biochemical studies for modifying cysteine residues in proteins .

Ethyl 2-(2-Chloroethoxy)acetate (CAS 1112-56-7)

- Structure : Chlorine replaces iodine in the ethoxy substituent .

- Reactivity : Chlorine is a weaker leaving group than iodine, reducing its efficacy in substitution reactions. However, it is more thermally stable .

- Applications : Intermediate in agrochemicals and surfactants due to lower cost and stability .

2-Ethoxyethyl Acetate (CAS 111-15-9)

tert-Butyl 2-(2-Iodoethoxy)acetate

Pharmaceutical Intermediates

In amlodipine synthesis, this compound reacts with 2-chlorobenzaldehyde to form a dihydropyridine core, a key structural motif in calcium channel blockers . Ethyl iodoacetate lacks the ethoxy chain necessary for this cyclization step, highlighting the structural advantage of this compound .

Biological Activity

Ethyl 2-(2-iodoethoxy)acetate is a chemical compound with the molecular formula C₆H₁₁IO₃ and a molecular weight of 258.05 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a subject of interest in drug development:

- Antioxidant Activity : Similar to other iodinated compounds, it may possess antioxidant properties that can help mitigate oxidative stress in biological systems.

- Anticancer Potential : Preliminary studies suggest that derivatives of iodinated compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancers by inducing apoptosis in malignant cells .

- Antimicrobial Effects : Iodinated compounds are often evaluated for their antimicrobial activity. This compound may exhibit such properties, making it a candidate for further investigation in infectious disease contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : Compounds like this compound can interact with cellular receptors and modulate signaling pathways that are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : By influencing ROS levels, this compound may affect cellular processes such as apoptosis and inflammation.

Synthesis and Evaluation

Research has demonstrated effective synthetic routes for this compound, which often involve the use of iodoalkanes and ethylene glycol derivatives. These synthetic methods yield compounds that are then evaluated for their biological activities.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of various pathogens |

Research Findings

Q & A

Q. What are the standard laboratory synthesis methods for Ethyl 2-(2-iodoethoxy)acetate?

this compound is typically synthesized via nucleophilic substitution reactions. For example, 2-(2-chloroethoxy)acetaldehyde can be reacted with sodium iodide (NaI) in acetone under reflux to replace the chloride with iodine, yielding the iodoethoxy intermediate. Subsequent esterification with acetic acid derivatives under acidic or catalytic conditions (e.g., FeCl₃) produces the final compound. Reaction monitoring via TLC (e.g., Hexanes/Et₂O solvent systems) and purification via silica gel chromatography are critical steps .

Q. How is purity assessed during the synthesis of this compound?

Thin-layer chromatography (TLC) with specific solvent ratios (e.g., Hexanes/Et₂O 8:3) and staining agents (e.g., KMnO₄) is used to monitor reaction progress. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity by matching peaks to literature data (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 3.5–4.5 ppm for ether and ester linkages). Reported Rf values (e.g., 0.19 for related iodoethoxy intermediates) and yields (e.g., 65% after purification) provide quantitative validation .

Q. What solvents and conditions optimize the synthesis of iodoethoxy intermediates?

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for nucleophilic substitutions. Reactions often require bases such as DIPEA (N,N-diisopropylethylamine) to neutralize acidic byproducts. For iodide substitution, NaI in acetone at reflux (80–85°C) for 24 hours achieves high conversion rates (>90%) .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and structurally similar compounds?

The iodine atom in this compound enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling or alkylation reactions. Comparatively, chloro or bromo analogs require harsher conditions (e.g., higher temperatures or stronger bases). For example, in polymer cross-linking, 1,2-bis(2-iodoethoxy)ethane undergoes quaternization with tertiary amines more readily than its chloro counterpart due to iodine’s superior leaving-group ability .

Q. What strategies mitigate instability issues in iodoethoxy compounds during storage?

Iodoethoxy derivatives are light- and moisture-sensitive. Storage under inert atmospheres (argon or nitrogen) at –20°C in amber vials prevents decomposition. Adding stabilizers like copper iodide (CuI) or molecular sieves can reduce iodine loss. Regular NMR or mass spectrometry checks are recommended to assess degradation .

Q. How is this compound applied in drug delivery systems?

The compound’s ether and ester moieties enable conjugation with bioactive molecules. For instance, it can serve as a linker in prodrugs, where enzymatic cleavage releases active drugs. Its iodine atom also allows radiolabeling for pharmacokinetic tracking. Studies report its use in anthracycline analogs to reduce cardiotoxicity while maintaining anticancer activity .

Q. What analytical challenges arise in characterizing this compound?

The compound’s volatility complicates gas chromatography (GC) analysis, requiring derivatization (e.g., silylation). High-resolution mass spectrometry (HRMS) and tandem MS/MS are essential for distinguishing it from isobaric species. X-ray crystallography of co-crystals with heavy atoms (e.g., gold) can resolve structural ambiguities .

Comparative and Methodological Questions

Q. How do steric and electronic effects influence the reactivity of this compound versus methyl or propyl analogs?

The ethyl group balances steric bulk and electron-donating effects, optimizing reaction rates in esterifications. Methyl analogs (e.g., mthis compound) react faster but are harder to purify due to lower boiling points. Propyl derivatives exhibit slower kinetics but improved stability in hydrophobic environments .

Q. What role does FeCl₃ play in synthesizing this compound?

FeCl₃ acts as a Lewis acid catalyst, accelerating acetaldehyde diacetate formation by polarizing carbonyl groups. This step is critical for stabilizing reactive intermediates during multi-step syntheses. Catalytic amounts (0.1–0.5 eq) minimize side reactions like over-oxidation .

Q. Can computational methods predict the stability of this compound under varying pH conditions?

Density functional theory (DFT) simulations reveal protonation at the ether oxygen under acidic conditions, leading to cleavage. Alkaline conditions hydrolyze the ester group. Molecular dynamics (MD) studies suggest a half-life of >48 hours at pH 7.4, making it suitable for physiological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.